molecular formula C12H23NO B2651588 N-[(1Z)-2-hexylcyclohexylidene]hydroxylamine CAS No. 79071-31-1

N-[(1Z)-2-hexylcyclohexylidene]hydroxylamine

Cat. No. B2651588
CAS RN: 79071-31-1
M. Wt: 197.322
InChI Key: WXWGHEZWCMSJQT-SEYXRHQNSA-N
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Description

“N-[(1Z)-2-hexylcyclohexylidene]hydroxylamine” is an organic compound with the molecular formula C12H23NO . It has a molecular weight of 197.32 . It is also known as HCAH. The compound is synthesized as a potential drug candidate.


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H23NO/c1-2-3-4-5-8-11-9-6-7-10-12(11)13-14/h11-12H,2-10H2,1H3 . This indicates that the compound contains a cyclohexane ring with a hexyl group and a hydroxylamine group attached to it .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, hydroxylamines in general are known to undergo various reactions. For instance, they can react with carbonyl compounds to form oximes .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 197.32 . Its IUPAC name is 1-hexyl-2-nitrosocyclohexane . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources .

Scientific Research Applications

Analytical Techniques for Hydroxylamine Detection

  • Detection in Pharmaceutical Compounds : Hydroxylamine is a genotoxic impurity that must be controlled in pharmaceutical compounds. A high-performance liquid chromatography (HPLC)-UV derivatization method has been developed for the sensitive and selective determination of hydroxylamine in drug substances, detecting concentrations as low as 0.01 ppm (Kumar, Xavier, & Ramya, 2018).

Synthesis and Decomposition

  • Cyclohexanone Ammoximation : Studies on hydroxylamine formation and decomposition during the ammoximation of cyclohexanone over microporous titanosilicates revealed that certain catalysts are highly effective for hydroxylamine formation, with implications for industrial synthesis processes (Le Xu et al., 2014).

Hydroxylamine Derivatives in Organic Synthesis

  • Tricyclic Indole Scaffolds : Bifunctional secondary hydroxylamines have been employed in a cascade reaction for the preparation of tricyclic indoles, showcasing the utility of hydroxylamine derivatives in complex organic synthesis (Liangxin Fan et al., 2020).

Amine Degradation Studies

  • Amine Degradation in CO2 Capture : Research on amine degradation, particularly monoethanolamine (MEA), in the context of CO2 capture technology, highlights the complexity of chemical interactions involving amines and the importance of understanding their stability and degradation pathways (Gouedard, Picq, Launay, & Carrette, 2012).

properties

IUPAC Name

(NZ)-N-(2-hexylcyclohexylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO/c1-2-3-4-5-8-11-9-6-7-10-12(11)13-14/h11,14H,2-10H2,1H3/b13-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXWGHEZWCMSJQT-SEYXRHQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1CCCCC1=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC\1CCCC/C1=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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